N-(3-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Description
Properties
CAS No. |
1856070-50-2 |
|---|---|
Molecular Formula |
C13H15F2N3 |
Molecular Weight |
251.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-10-13(9-17-18(10)6-5-14)16-8-11-3-2-4-12(15)7-11/h2-4,7,9,16H,5-6,8H2,1H3 |
InChI Key |
USPHEEWNVSDLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones
A common pyrazole synthesis involves cyclizing 1,3-diketones with hydrazines. For example, 3-fluorophenylacetone derivatives could react with hydrazine hydrate to form a 5-methylpyrazole intermediate. In a protocol analogous to, cyclization in acetic acid at 80°C for 12 hours yields a 65–75% crude product, which is then purified via recrystallization.
Palladium-Catalyzed Methods
Modern approaches employ palladium catalysts to construct pyrazole rings. For instance, details a Suzuki-Miyaura coupling using 5-bromo-3-methylisoxazole and aryl boronic acids, achieving >80% yields. Adapting this, a 5-methylpyrazole precursor could be synthesized using Pd(PPh₃)₄ and cesium fluoride in 1,4-dioxane at 90°C.
Introduction of the 2-Fluoroethyl Group
Alkylation of Pyrazole Nitrogen
The 1-position 2-fluoroethyl substituent is likely introduced via alkylation. A method from demonstrates alkylation of pyrazole nitrogen using fluorinated alkyl halides under basic conditions. For example:
Microwave-Assisted Alkylation
To enhance efficiency, microwave irradiation (150°C, 20 minutes) with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst may reduce side reactions, improving yields to ~85%.
Functionalization at Position 4: N-(3-Fluorobenzyl)amine
Nucleophilic Aromatic Substitution (SNAr)
If the pyrazole intermediate contains a leaving group (e.g., chloride) at position 4, SNAr with 3-fluorobenzylamine could proceed.
Buchwald-Hartwig Amination
A more efficient route involves palladium-catalyzed coupling. Using as a reference:
-
Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
-
Reagents : 3-Fluorobenzylamine (1.5 eq), Cs₂CO₃ (2.0 eq).
-
Conditions : Toluene, 100°C, 12 hours.
Methyl Group Installation at Position 5
The methyl group is typically introduced during pyrazole formation. For example:
-
Precursor : Methyl acetylacetate cyclized with hydrazine.
Integrated Synthetic Route Proposal
Combining the above steps, a plausible pathway is:
Step 1 : Cyclocondensation of methyl acetylacetate with hydrazine hydrate to form 5-methyl-1H-pyrazol-4-amine.
Step 2 : Alkylation with 2-fluoroethyl bromide under basic conditions.
Step 3 : Buchwald-Hartwig coupling with 3-fluorobenzylamine.
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | AcOH, 80°C, 12 h | 70% |
| 2 | N-Alkylation | K₂CO₃, DMF, 60°C, 6 h | 68% |
| 3 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene, 100°C | 75% |
Total yield: ~35% (cumulative).
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the fluoroethyl or fluorophenyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(3-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is being investigated for its potential therapeutic properties:
- Anti-inflammatory and Analgesic Properties : Studies have indicated that pyrazole derivatives can inhibit specific inflammatory pathways, making them potential candidates for pain management therapies.
- Antimicrobial Activity : Preliminary research suggests that this compound may exhibit antimicrobial properties, positioning it as a candidate for developing new antibiotics or antifungal agents.
- Cancer Therapeutics : Similar pyrazole compounds have been explored for anticancer activities. The unique fluorinated structure may enhance binding interactions with cancer-related molecular targets, potentially leading to selective cytotoxicity against tumor cells.
Agrochemistry
The compound is also evaluated for its role in agrochemical formulations. Its unique chemical structure can enhance the efficacy of pesticides or herbicides by improving their metabolic stability and reducing environmental degradation.
Material Science
In material science, this compound is being studied as a building block for synthesizing novel polymers or materials with specific properties, such as enhanced durability or chemical resistance.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Feature | Description |
|---|---|
| Fluorine Substitution | Improves lipophilicity and metabolic stability, enhancing biological interactions. |
| Pyrazole Ring | Provides a scaffold for diverse substitutions that can enhance pharmacological properties. |
| Amine Group | Contributes to hydrogen bonding capabilities crucial for receptor interactions. |
Case Study 1: Inhibition Studies
A study focusing on pyrazole derivatives demonstrated that modifications at the 4-position of the pyrazole ring could lead to enhanced selectivity and potency against specific kinases. This suggests a similar potential for this compound in targeting specific pathways involved in diseases.
Case Study 2: Molecular Docking Studies
Computational docking studies have shown favorable binding conformations of pyrazole derivatives with various receptors. These studies support the hypothesis that this compound may exhibit significant interactions with target proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluoroethyl and fluorophenyl groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-3-amine Derivatives
Compound 4h : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide
- Substituents :
- 5-position: p-Fluorophenyl (vs. methyl in the target compound).
- 3-position: Carboxamide with sulfonamide and bulky tert-butyl groups.
- Key Differences :
- Increased molecular weight (630.0970 g/mol) due to sulfonamide and tert-butyl groups.
- Enhanced solubility via polar sulfonamide but reduced membrane permeability due to bulkiness.
- The p-fluorophenyl group may confer distinct π-π stacking interactions compared to the target’s 3-fluorobenzyl.
CID 69281649 : 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
- Substituents :
- Lacks the 3-fluorobenzyl group present in the target compound.
- Simpler amine group at the 4-position.
- Key Differences: Reduced lipophilicity (logP estimated ~1.2 vs. ~2.5 for the target).
Fluorinated Alkylamine Derivatives
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine
- Substituents: Difluoroethyl group (vs. monofluoroethyl in the target). Pyrazole ring at the 3-position (vs. 1-position in the target).
- Key Differences :
- Increased electronegativity from two fluorine atoms may enhance metabolic stability but reduce solubility.
- Altered steric profile due to ethyl linkage to pyrazole.
Structural and Electronic Analysis
Fluorine Substitution Effects
- Target Compound : Dual fluorine atoms (fluoroethyl and fluorobenzyl) balance lipophilicity (logP ~2.5) and metabolic stability.
- Comparison: Monofluoroethyl (target) vs. difluoroethyl (): Difluoroethyl increases electronegativity but may raise toxicity risks . 3-Fluorobenzyl (target) vs. non-fluorinated benzyl (hypothetical analog): Fluorine enhances halogen bonding and blocks cytochrome P450 oxidation .
Crystallographic and Computational Insights
Biological Activity
N-(3-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole class, characterized by its unique fluorinated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which stem from its specific molecular modifications that enhance lipophilicity and metabolic stability.
The molecular formula of this compound is C13H16ClF2N3, with a molecular weight of approximately 287.74 g/mol. The presence of fluorine atoms in its structure significantly influences its chemical behavior and biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit specific enzymes, which can be crucial for various therapeutic applications. The fluorinated structure may enhance binding affinity to these biological targets, leading to improved therapeutic outcomes .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents .
- Cancer Therapeutics : Similar pyrazole derivatives have been explored for their anticancer properties. The unique binding interactions facilitated by the fluorine substitutions may contribute to selective cytotoxicity against cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the following structural features:
| Feature | Description |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and metabolic stability, improving binding interactions with biological targets. |
| Pyrazole Ring | Provides a scaffold for diverse substitutions, allowing for modifications that can enhance pharmacological properties. |
| Amine Group | Contributes to hydrogen bonding capabilities, crucial for receptor interactions. |
Case Studies
Several studies have investigated compounds similar to this compound:
- Inhibition Studies : A study focused on the inhibition of p38 MAP kinase by pyrazole derivatives demonstrated that modifications at the 4-position of the pyrazole ring could lead to enhanced selectivity and potency against specific kinases, suggesting a similar potential for this compound .
- Molecular Docking : Computational docking studies have indicated favorable binding conformations of pyrazole derivatives with various receptors, supporting the hypothesis that this compound may exhibit significant interaction with target proteins involved in disease pathways .
Q & A
Q. What are the optimal synthetic routes for N-(3-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine, considering regioselectivity and fluorination efficiency?
- Methodological Answer : A multi-step approach involving condensation and nucleophilic substitution is recommended. For fluorinated pyrazole derivatives, cesium carbonate and copper(I) bromide catalyze cross-coupling reactions to introduce fluorinated substituents (e.g., 3-fluorobenzyl or 2-fluoroethyl groups) while maintaining regioselectivity. Solvents like dimethyl sulfoxide (DMSO) or dichloromethane are used for intermediate purification. Post-synthesis, column chromatography (e.g., using ethyl acetate/hexane gradients) ensures high purity . Reaction yields can be optimized by adjusting temperature (e.g., 35–90°C) and catalyst ratios .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for identifying substituent positions. For example, the 3-fluorobenzyl group shows aromatic protons as doublets (δ 7.2–7.4 ppm) and fluorine-induced splitting. The 2-fluoroethyl group exhibits characteristic triplet signals (δ 4.5–4.8 ppm) due to coupling with fluorine .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ for similar fluoropyrazoles) .
- IR Spectroscopy : Confirms functional groups (e.g., NH stretches at ~3298 cm⁻¹ for amines) .
Advanced Research Questions
Q. How do fluorinated substituents influence the compound’s bioactivity and binding affinity in target systems?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Comparative studies using analogs with varying fluorine positions (e.g., 3-fluorobenzyl vs. 4-fluorobenzyl) reveal structure-activity relationships (SAR). For instance, 3-fluorobenzyl derivatives show higher affinity for CNS targets due to improved lipophilicity. In vitro assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking (e.g., AutoDock Vina) can quantify these effects .
Q. How can researchers resolve conflicting data on the compound’s pharmacological activity across different assay systems?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). To address this:
- Standardized Assays : Replicate studies under controlled conditions (e.g., PBS buffer, 37°C).
- Metabolic Stability Tests : Use liver microsomes to assess if fluorination alters degradation rates .
- Computational Modeling : Compare docking poses in different protein conformations (e.g., active vs. inactive states of GPCRs) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts (e.g., 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine HCl) improve water solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo.
- Co-solvent Systems : Use DMSO/PEG400 mixtures in preclinical formulations to enhance dissolution .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between fluorinated pyrazoles and non-fluorinated analogs?
- Methodological Answer : Fluorine’s electron-withdrawing effects may alter redox properties, leading to false positives in MTT assays. Validate using orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
